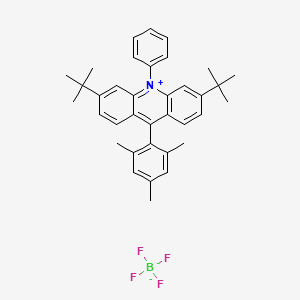

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is an acridinium-based photocatalyst . It has the empirical formula C36H40BF4N and a molecular weight of 573.51 . It can be an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .

Molecular Structure Analysis

The molecular structure of this compound consists of a core acridinium molecule with tert-butyl, mesityl, and phenyl groups attached . The exact structure can be found in the referenced databases .Chemical Reactions Analysis

This compound, when used with TEMPO, promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles . When ammonium carbamate is used as the amine, anilines can be achieved directly .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 277.2°C . It’s soluble in nonpolar solvents like petroleum ether, dichloromethane, and benzene, but insoluble in water . It has a maximum absorption wavelength of 417 nm in acetonitrile .Aplicaciones Científicas De Investigación

Fluorescent Probe

This compound is used as a fluorescent probe . Fluorescent probes are used in various fields of scientific research, including fluorescent sensing, biological imaging, cell labeling, and optoelectronic devices .

Photocatalysis

The compound is also used in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This compound, being an acridinium-based photocatalyst, can be an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .

Anti-Markovnikov Hydroamination of Alkenes

This compound has been used in the anti-Markovnikov hydroamination of alkenes . This is a type of reaction where an amine is added to an alkene in an anti-Markovnikov manner, meaning the amine is added to the less substituted carbon of the alkene .

4. Addition of Carboxylic Acids to Alkenes Another application of this compound is in the addition of carboxylic acids to alkenes . This reaction involves the addition of a carboxylic acid to an alkene to form a larger molecule .

Hydrotrifluoromethylation of Styrenes

The compound is also used in the hydrotrifluoromethylation of styrenes . This reaction involves the addition of a trifluoromethyl group to a styrene molecule .

Safety and Hazards

This compound is classified as dangerous and harmful if swallowed. It can cause severe skin burns and eye damage . It’s recommended to avoid inhaling dust or mist, eating or smoking while using this product, and to wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .

Mecanismo De Acción

Target of Action

It is known to be an acridinium-based photocatalyst .

Mode of Action

This compound, when employed with TEMPO, promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles . This suggests that it may interact with its targets through a photochemical process.

Propiedades

IUPAC Name |

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N.BF4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNSHKYOOCWQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)